(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine
Description
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a tetrahydronaphthalene-derived amine with a chlorine substituent at the 7-position of the aromatic ring. The chlorine substituent likely influences electronic, steric, and lipophilic characteristics compared to methyl or methoxy analogs, which may affect receptor binding, metabolic stability, and solubility .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H14ClN/c12-10-5-4-8-2-1-3-9(7-13)11(8)6-10/h4-6,9H,1-3,7,13H2 |
InChI Key |
YKHDSPKECPKABG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-chloro-1-tetralone.
Reduction: The ketone group of 7-chloro-1-tetralone is reduced to form 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.
Amination: The hydroxyl group of 7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol is then converted to an amine group using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine may involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce 7-chloro-1-tetralone.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
(7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and resins.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs identified in the evidence include:
| Compound Name | Substituent(s) | Similarity Score | CAS Number | Molecular Weight (Free Base) | Molecular Weight (HCl Salt) |
|---|---|---|---|---|---|
| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | 7-CH₃ | 1.00 | 856562-93-1 | 175.27 g/mol | 211.73 g/mol |
| (R)-1-(o-Tolyl)propan-1-amine hydrochloride | o-Tolyl, propyl chain | 0.97 | 1032114-81-0 | - | - |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride | 2,4-diCH₃, propyl chain | 0.97 | 856562-88-4 | - | - |
| (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine | 1-CH₃ | - | 1341902-19-9 | 175.27 g/mol | 211.73 g/mol |
Notes:
- The 7-methyl analog (CAS 856562-93-1) shares 100% structural similarity with the target compound, differing only in the substituent (CH₃ vs. Cl) at the 7-position .
Physicochemical Properties
Estimated Data for (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine:
- Molecular Formula (Free Base) : C₁₂H₁₆ClN
- Molecular Weight (Free Base) : ~209.72 g/mol (calculated by replacing CH₃ with Cl in the 7-methyl analog).
- Hydrochloride Salt : Expected molecular weight ~246.18 g/mol (free base + HCl).
- Lipophilicity : Predicted higher logP than 7-methyl analog due to chlorine’s hydrophobic nature.
Comparison with 7-Methyl Analog:
Pharmacological Considerations
While direct receptor-binding data for the 7-chloro derivative are absent, insights from related compounds suggest:
- Receptor Interactions : Morphine-like compounds (e.g., mu, kappa, and sigma receptor agonists) show substituent-dependent activity . For example, ketocyclazocine (a kappa agonist) and SKF-10,047 (sigma agonist) exhibit distinct effects due to structural variations. The 7-chloro derivative’s activity may diverge from the 7-methyl analog if the substituent impacts receptor affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
